molecular formula C43H78O5 B1589703 3,4,5-tris(dodecyloxy)benzoic acid CAS No. 117241-31-3

3,4,5-tris(dodecyloxy)benzoic acid

Cat. No.: B1589703
CAS No.: 117241-31-3
M. Wt: 675.1 g/mol
InChI Key: CEJSFFKDFWPORO-UHFFFAOYSA-N
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Description

3,4,5-tris(dodecyloxy)benzoic acid: is an organic compound with the chemical formula C43H78O5. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by dodecyloxy groups. This compound is known for its applications in liquid crystal materials and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4,5-tris(dodecyloxy)- typically involves the alkylation of methyl gallate with dodecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized using experimental design techniques to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-tris(dodecyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,4,5-tris(dodecyloxy)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

  • Benzoic acid, 3,4,5-tris(octyloxy)-
  • Benzoic acid, 3,4,5-tris(carboxymethoxy)-
  • Benzoic acid, 3,4,5-tris(benzyloxy)-

Uniqueness: 3,4,5-tris(dodecyloxy)benzoic acid is unique due to its long dodecyloxy chains, which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability, making it suitable for specific applications in liquid crystal materials and advanced organic synthesis .

Properties

IUPAC Name

3,4,5-tridodecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJSFFKDFWPORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457475
Record name Benzoic acid, 3,4,5-tris(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117241-31-3
Record name Benzoic acid, 3,4,5-tris(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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